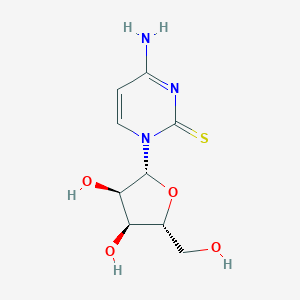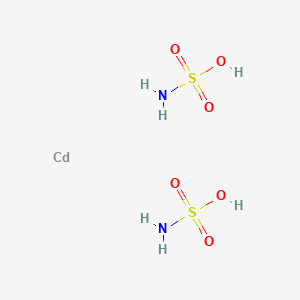
Vanadium disulfide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Electrochemical Properties and Applications
Electrochemical Reaction Mechanism in Lithium-Ion Cells: Vanadium disulfide (VS2) is highlighted for its significant electrical conductivity and high Li+ diffusion rate, making it a promising electrode material for lithium-ion cells. Studies have explored its structural and chemical evolution during electrochemical processes, revealing the intercalation and conversion reactions of VS2, which are partially reversible. This understanding aids in developing high-performance VS2-based electrodes (Zhang et al., 2018).
Different Properties of Exfoliated Vanadium Dichalcogenides: Research demonstrates that ultrathin this compound, a metallic member of 2D materials, exhibits varied applications such as in supercapacitors, battery materials, electrocatalysts, and moisture sensors. These properties significantly differ from their bulk counterparts, indicating the potential of this compound in various applications (Wang et al., 2016).
Redox Modes in Lithiation of Vanadium Sulfide: Vanadium sulfide VS4 exhibits unique redox processes involving both the cation and the anion, which are partially reversible between 0 and 3 V. This study contributes to understanding the complex redox behavior in vanadium sulfide, providing insights for its application in lithium-ion batteries (Britto et al., 2015).
Structural and Performance Enhancements
Engineering Carbon-Containing this compound for Ion Storage: A study focusing on enhancing this compound's interlayer spacing to improve ion storage performance in batteries. This engineering approach provides a basis for developing materials with expanded layers for superior battery anode properties (Xie et al., 2020).
Stabilizing this compound in Lithium-Ion Batteries: Research has shown that this compound flakes can be stabilized in lithium-ion batteries by coating them with a titanium disulfide layer. This approach addresses the issue of poor stability in this compound, leading to enhanced performance in batteries (Li et al., 2019).
Sensory and Catalytic Applications
Ammonia Detection with this compound: A study on the use of this compound nanosheets for highly selective ammonia detection. This research highlights the potential of VS2 in developing chemiresistive gas sensors due to its electronic properties and affinity to ammonia (Kang et al., 2021).
Other Notable Findings
Doping Strategies in Molybdenum Disulfide: A novel intralayer vanadium-doping strategy in molybdenum disulfide (MoS₂) ultrathin nanosheets has been developed, producing semimetallic vanadium-doped MoS₂ (VMS) with enhanced conductivity and carrier concentration. This approach opens new avenues in designing efficient catalysts and expanding the scope of 2D materials (Sun et al., 2014).
Reversible Conversion in Vanadium(IV) Center: A study presenting a biomimetic system for redox exchange in vanabins, demonstrating reversible disulfide/dithiol.
科学研究应用
Electrochemical Reaction Mechanism in Lithium-Ion Cells: Vanadium disulfide (this compound) has garnered significant attention in the field of electrochemical energy storage due to its remarkable electrical conductivity and high lithium ion diffusion rate. It is a promising electrode material for lithium-ion cells. Research has focused on understanding its structural and chemical evolution during electrochemical processes. Studies reveal that this compound undergoes intercalation and conversion reactions, which are partially reversible, thus providing insights for the development of high-performance this compound-based electrodes (Zhang et al., 2018).
Versatility in Applications: Ultrathin this compound exhibits distinct properties compared to its bulk form, making it a versatile material in various applications. It is a metallic member of two-dimensional materials and does not possess a bandgap in its electronic structure. This unique characteristic leads to its use in supercapacitors, battery materials, electrocatalysts, and moisture sensors. The inherent electrochemistry of this compound, along with related compounds such as vanadium diselenide and vanadium ditelluride, has been explored for their potential as electrocatalysts for hydrogen evolution reactions (Wang et al., 2016).
Redox Behavior in Energy Storage: Vanadium sulfide VS4, a form of this compound, displays complex redox processes involving both the cation and the anion, essential for lithium-ion battery applications. These processes are partially reversible and offer an understanding of the redox behavior in this compound, contributing to the advancement of energy storage technologies (Britto et al., 2015).
Structural and Performance Enhancements: Advancements in engineering this compound have led to significant improvements in its application in ion storage. By manipulating the interlayer spacing of this compound, researchers have enhanced its performance as an anode material in batteries. This approach paves the way for developing materials with expanded layers for improved battery anode properties (Xie et al., 2020).
Gas Sensing and Catalysis: This compound nanosheets have shown potential in gas sensing, particularly for ammonia detection. Their high selectivity and responsiveness to ammonia at low working temperatures highlight this compound's capability as a chemiresistive gas sensor. This application benefits from the electronic properties and ammonia affinity of this compound (Kang et al., 2021).
Doping Strategies in Material Enhancement: Research in vanadium-doping strategies in molybdenum disulfide has led to the development of semimetallic vanadium-doped MoS₂ with increased conductivity and carrier concentration. This innovative approach in intralayer doping has broadened the applications of two-dimensional materials and has implications for the design of efficient catalysts (Sun et al., 2014).
作用机制
Redox Behavior in Energy Storage: Vanadium disulfide (this compound) and related compounds like vanadium sulfide (VS4) exhibit complex redox processes. These materials are involved in multiple redox modes during reactions, such as the reversible lithiation in high-capacity batteries. In VS4, partial lithiation leads to the reduction of disulfide ions to sulfide ions through an internal redox process, which involves electron transfer from V(4+) to S2, resulting in the formation of compounds like Li3VS4. These redox processes are partially reversible and play a crucial role in the electrochemical performance of vanadium-based materials in energy storage devices (Britto et al., 2015); (Zhang et al., 2018).
Electrochemistry and Catalysis: This compound demonstrates unique electrochemical properties, especially in its ultrathin form. Research shows that it acts as a metallic member in the category of two-dimensional materials, lacking a bandgap in its electronic structure. This property underpins its versatile applications in fields like supercapacitors, battery materials, electrocatalysts, and sensors. The inherent electrochemistry of this compound is essential for understanding its potential as an electrocatalyst for reactions like hydrogen evolution (Wang et al., 2016).
Sensing Mechanisms: This compound has been investigated for its chemiresistive gas sensing properties. For instance, this compound nanosheets have shown a high affinity for ammonia molecules, indicating their potential in ammonia detection. The resistance of this compound nanosheets increases upon exposure to ammonia gas, suggesting a mechanism where electron transfer occurs from ammonia to this compound, leading to a change in resistance. This property makes this compound an attractive material for the development of selective and sensitive gas sensors (Kang et al., 2021).
生化和生理效应
Electrocatalytic and Electrochemical Properties: Vanadium disulfide (this compound) exhibits unique electrocatalytic and electrochemical properties, especially in ultrathin forms. It acts as a metallic member among two-dimensional materials, lacking a bandgap in its electronic structure. This property underpins its versatile applications in fields like supercapacitors, battery materials, electrocatalysts, and sensors. The inherent electrochemistry of this compound is essential for understanding its potential in these applications (Wang et al., 2016).
Redox Processes in Energy Storage: This compound and related compounds like vanadium sulfide (VS4) are involved in complex redox processes, crucial in energy storage applications. in VS4, the lithiation process involves the reduction of disulfide ions to sulfide ions through an internal redox process. These redox processes, involving both the cation and the anion, are partially reversible and play a significant role in the material's electrochemical performance in energy storage devices (Britto et al., 2015).
Potential Therapeutic Applications: Vanadium compounds, including this compound, have been explored for their potential therapeutic applications. Studies suggest that vanadium compounds may exhibit insulin-mimetic, osteogenic, cardioprotective, and anticancer activities. These biological actions are mainly due to the interaction of vanadium with various cellular signaling pathways and enzymes. However, the precise mechanisms and long-term effects of vanadium in therapeutic contexts remain areas of ongoing research (Pessoa et al., 2014); (Kioseoglou et al., 2015).
Environmental and Health Implications: The environmental and health implications of this compound are also noteworthy. Vanadium, as a heavy metal, can be toxic at high concentrations, affecting various biological systems and environments. Vanadium toxicity has been reported to cause gastrointestinal symptoms, hepatotoxicity, nephrotoxicity, and reproductive issues in humans and animals. Additionally, vanadium can impact the growth and physiology of plants, demonstrating its wide-ranging effects on different biological systems (Wilk et al., 2017); (Aihemaiti et al., 2019).
实验室实验的优点和局限性
Advantages
Electrochemical Properties: Vanadium disulfide (this compound) has gained attention due to its excellent electrical, optical, and electrochemical properties. Ultrathin this compound, in particular, shows promise in various applications such as supercapacitors, battery materials, electrocatalysts, and moisture sensors. Its unique electronic structure without a bandgap makes it a metallic member among two-dimensional materials (Wang et al., 2016).
Redox Behavior: This compound and related compounds like vanadium sulfide (VS4) exhibit intriguing redox processes, crucial for energy storage applications. These complex redox processes, involving both the cation and the anion, are partially reversible and provide insights into their electrochemical performance in energy storage devices (Britto et al., 2015).
Gas Sensing Properties: this compound has shown potential in chemiresistive gas sensing, particularly for ammonia detection. Its nanosheets exhibit high selectivity to ammonia, making this compound an attractive material for developing selective and sensitive gas sensors (Kang et al., 2021).
Limitations
Structural Instability: This compound exhibits poor stability due to large Peierls distortion during cycling in electrochemical applications. This can be mitigated by coating this compound with a titanium disulfide layer, which stabilizes the material by being less susceptible to Peierls distortion during the lithiation-delithiation process (Li et al., 2019).
Challenges in Synthesis: Synthesizing monodispersed ultrathin this compound nanosheets, which are required to realize the full potential of this compound in applications like lithium-ion batteries, remains a challenge. Developing novel synthesis methods is crucial to overcome these limitations and harness the full capabilities of this compound (Wu et al., 2020).
Controversial Electrochemical Reaction Mechanism: The electrochemical reaction mechanism of VS4, a form of this compound, is still under debate, mainly due to the amorphous nature of the intermediates and final products in electrochemical reactions. This uncertainty can limit the practical application and optimization of VS4-based materials in energy storage devices (Zhang et al., 2018).
未来方向
Enhancing Electrochemical Properties for Energy Storage: Research on Vanadium disulfide (this compound) is increasingly focusing on improving its electrochemical properties for energy storage applications. There's significant interest in enhancing its capacity, output voltage, and ion diffusion coefficients, particularly for use in lithium-ion and sodium-ion batteries. Studies are showing promising developments in these areas, indicating a potential surge in the application of this compound in advanced battery technologies (Wang et al., 2016); (Xie et al., 2020).
Advancement in Sensor Technologies: This compound's unique electronic characteristics make it a prime candidate for developing sophisticated sensors. The focus on this compound-based sensors, especially for gas detection, is expected to expand. Its demonstrated high selectivity and sensitivity to gases like ammonia suggest its potential in environmental monitoring and safety applications (Kang et al., 2021).
Nanomaterials and Catalysis: this compound is also being explored as a nanomaterial and catalyst in various chemical processes. Its layered structure and enzyme-mimicking activities offer promising applications in biotechnology and analytical chemistry. Ongoing research aims to exploit these intrinsic properties in practical applications, such as biological molecule detection (Huang et al., 2017).
Addressing Structural Stability: Innovative synthesis techniques and coating strategies are being developed to improve its stability, especially to address issues like Peierls distortion during charge-discharge cycles (Li et al., 2019).
Understanding Electrochemical Reaction Mechanisms: A key area of research is unraveling the electrochemical reaction mechanisms of this compound, especially in energy storage devices. Understanding these mechanisms is crucial for optimizing the performance and longevity of this compound-based electrodes in batteries (Zhang et al., 2018).
属性
CAS 编号 |
12166-28-8 |
|---|---|
分子式 |
S2V |
分子量 |
115.08 g/mol |
IUPAC 名称 |
bis(sulfanylidene)vanadium |
InChI |
InChI=1S/2S.V |
InChI 键 |
NGTSQWJVGHUNSS-UHFFFAOYSA-N |
SMILES |
S=[V]=S |
规范 SMILES |
S=[V]=S |
Key on ui other cas no. |
12166-28-8 |
同义词 |
vanadium disulfide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


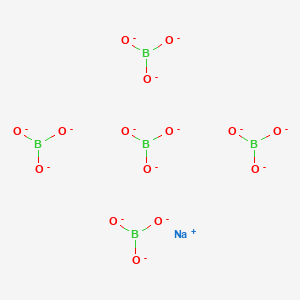
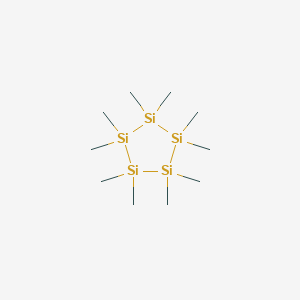
![[S-(E)]-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one](/img/structure/B84386.png)
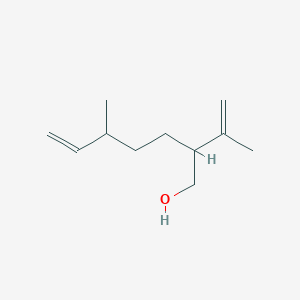

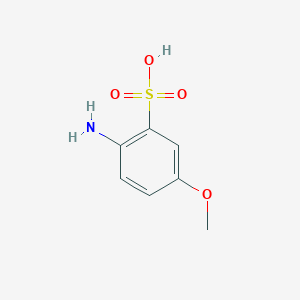
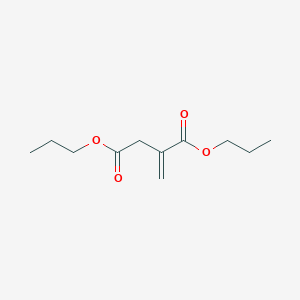
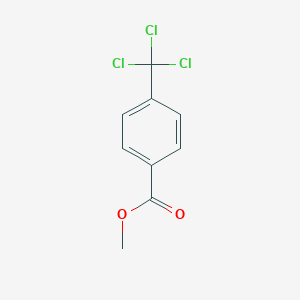
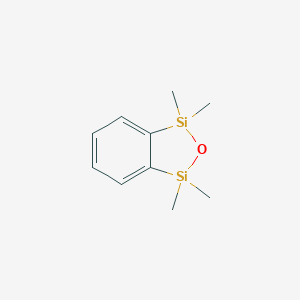
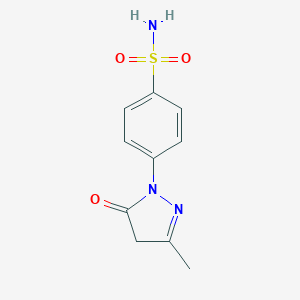
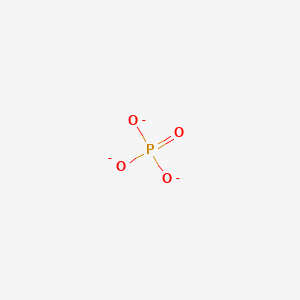
![[3-[2-Aminoethoxy(hydroxy)phosphoryl]oxy-2-hydroxypropyl] hexadecanoate](/img/structure/B84404.png)
